molecular formula C10H11FO2 B1302070 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene CAS No. 842123-99-3

3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene

Cat. No. B1302070
M. Wt: 182.19 g/mol
InChI Key: GOLHCIYPANJQAL-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is a compound that features a fluorobenzene moiety linked to a 1,3-dioxolane ring through a methylene bridge. This structure is interesting due to the presence of the fluorine atom, which can significantly influence the chemical and physical properties of the molecule, and the dioxolane ring, which is a common motif in various chemical compounds due to its stability and reactivity.

Synthesis Analysis

The synthesis of compounds related to 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can be approached by methods similar to those described for the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid in the presence of iodosylbenzene, as reported in the synthesis of ethyl 2-fluoro-2-benzoylacetate with high yield . This method could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene would likely exhibit characteristics similar to those observed in related fluorobenzenes. For instance, the complete spectral analysis of 1,2-difluorobenzene provides insights into the coupling constants and isotope effects upon the chemical shifts, which could be relevant for understanding the electronic environment of the fluorine atom in the target compound .

Chemical Reactions Analysis

The reactivity of the 1,3-dioxolane ring in 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene could be inferred from studies on similar structures. For example, the cationic copolymerization of 1,3-dioxolane with diketene suggests that the dioxolane ring can participate in various chemical reactions, potentially leading to the formation of copolymers . This indicates that the dioxolane ring in the target compound may also be reactive under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene would be influenced by both the fluorobenzene and dioxolane components. The presence of the fluorine atom is known to affect the acidity, basicity, and overall reactivity of aromatic compounds . Additionally, the dioxolane ring structure is known for its stability and can impact the solubility and reactivity of the compound . The specific properties of the target compound would need to be determined experimentally, but insights can be drawn from related compounds such as 2-fluoro-4,4,5,5-tetramethyl-1,3-dioxolane, which has been used to determine rate constants for ion pair formations .

properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-9-3-1-2-8(6-9)7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLHCIYPANJQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374449
Record name 2-[(3-fluorophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Fluorophenyl)methyl]-1,3-dioxolane

CAS RN

842123-99-3
Record name 2-[(3-Fluorophenyl)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842123-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-fluorophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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